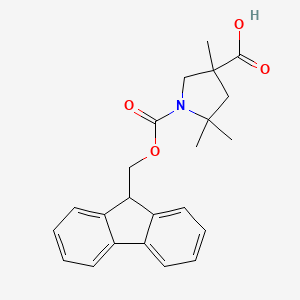

![molecular formula C24H26N4O3S2 B2697633 4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine CAS No. 1115931-88-8](/img/structure/B2697633.png)

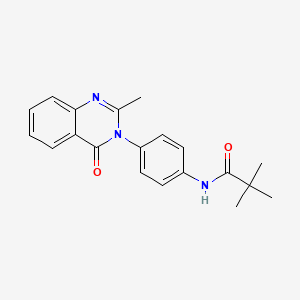

4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Precursors such as chlorophenylacetic acid, morpholine, and imidazole derivatives are used to assemble the final product. Detailed synthetic protocols can be found in relevant literature .

Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. Researchers have investigated its behavior in various reactions, including nucleophilic substitutions, acylations, and cyclizations. These reactions yield derivatives with altered properties. For instance, acylation of the morpholine nitrogen may enhance bioactivity .

Applications De Recherche Scientifique

Chemopreventive and Chemotherapeutic Effects on Cancer

The sulfur- and nitrogen-containing heterocycles, including 1,2,4-triazoles, play a crucial role in cancer research. 4-{1-[(2-chlorophenyl)acetyl]-4,5-dihydro-1H-imidazol-2-yl}morpholine has demonstrated chemopreventive and chemotherapeutic effects against cancer cells. Researchers have explored its potential as an active moiety in cancer treatment .

Antiviral Activity

This compound exhibits antiviral properties, making it relevant for combating viral infections. For instance:

- Taribavirin (viramidine) , a triazole-based antiviral drug, shows activity against respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever. Although still in Phase III human trials, it holds promise as an antiviral agent .

- Other triazole-based compounds have been investigated for their anti-HIV activity. These include compounds that target viral enzymes such as reverse transcriptase (RT), integrase (IN), and protease (PR) .

Synthesis and Reactions

Researchers have developed synthetic routes for this compound, emphasizing its 1,2,4-triazole ring structure. The synthesis involves intriguing reactions, contributing to its biological relevance .

HIV Treatment

As mentioned earlier, certain triazole derivatives have been investigated as potential treatments for HIV-1. These compounds target viral enzymes and hold promise in managing HIV infections .

Other Biological Applications

Beyond cancer and antiviral research, this compound’s biological applications extend to other areas. Its unique structure and properties make it an exciting subject for further exploration.

Propriétés

IUPAC Name |

methyl 3-[[2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanylacetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S2/c1-31-24(30)21-19(9-14-32-21)27-20(29)16-33-23-22(25-10-11-26-23)28-12-7-18(8-13-28)15-17-5-3-2-4-6-17/h2-6,9-11,14,18H,7-8,12-13,15-16H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHHSGYTJZWRKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2697552.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2697556.png)

![Allyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2697561.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2697563.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2697568.png)